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Compound of Interest

Compound Name: 1-Boc-2-Piperidone

Cat. No.: B118031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of 1-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate), a key building block in

organic synthesis and medicinal chemistry. This document details the spectroscopic data and

experimental methodologies used to confirm the molecular structure of this compound.

Chemical Identity and Properties
1-Boc-2-piperidone is a white to off-white solid organic compound.[1] It is a derivative of 2-

piperidone, where the nitrogen atom of the lactam ring is protected by a tert-butyloxycarbonyl

(Boc) group.[2] This protecting group enhances the compound's utility in various synthetic

transformations by modulating the reactivity of the nitrogen atom.[2]
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Property Value Reference

Chemical Formula C₁₀H₁₇NO₃

Molecular Weight 199.25 g/mol

CAS Number 85908-96-9

IUPAC Name
tert-butyl 2-oxopiperidine-1-

carboxylate
[3]

Appearance

White to cream to yellow

crystalline powder or fused

solid

[3]

Melting Point 29-37 °C [3]

Solubility

Soluble in organic solvents

such as ethanol and acetone;

sparingly soluble in water.

Spectroscopic Data for Structural Confirmation
The structural confirmation of 1-Boc-2-piperidone is achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The ¹H NMR spectrum of 1-Boc-2-piperidone in CDCl₃ exhibits characteristic signals

corresponding to the protons of the piperidone ring and the Boc protecting group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 t 2H
H-6 (CH₂ adjacent to

N)

~2.50 t 2H
H-3 (CH₂ adjacent to

C=O)

~1.82 m 4H H-4, H-5 (CH₂CH₂)

1.52 s 9H C(CH₃)₃ (Boc group)

Table based on representative data.

The ¹³C NMR spectrum provides information on the number and chemical environment of the

carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~170 C=O (lactam)

~154 C=O (Boc)

~80 C(CH₃)₃ (Boc)

~45 C-6 (CH₂ adjacent to N)

~32 C-3 (CH₂ adjacent to C=O)

~28 C(CH₃)₃ (Boc)

~23 C-5

~21 C-4

Table with predicted chemical shifts based on typical values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 1-Boc-2-piperidone shows characteristic absorption bands for the carbonyl groups of the
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lactam and the Boc protector, as well as C-N and C-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~2975 Medium C-H stretch (alkane)

~1730 Strong C=O stretch (Boc group)

~1690 Strong C=O stretch (lactam)

~1250 Strong C-N stretch

~1160 Strong C-O stretch (Boc group)

Table based on representative data for N-Boc protected lactams.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

m/z Ion

199.12 [M]⁺ (Molecular Ion)

144.2 [(M-C₄H₈)+H]⁺

100.0 [M - Boc]⁺

57.0 [C(CH₃)₃]⁺

Table constructed from expected fragmentation patterns.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure

elucidation of 1-Boc-2-piperidone.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of 1-Boc-2-piperidone.
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Materials:

1-Boc-2-piperidone sample

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-2-piperidone in

approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to obtain optimal resolution.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

multiplicities of all signals.

Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of 1-Boc-2-piperidone.

Materials:

1-Boc-2-piperidone sample

Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform)

Agate mortar and pestle

Pellet press or salt plates (NaCl or KBr)

FT-IR spectrometer

Procedure (KBr Pellet Method):[8]

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 1-Boc-2-piperidone with approximately 100-

200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Procedure (Thin Film Method):[9]

Sample Preparation: Dissolve a small amount of 1-Boc-2-piperidone in a volatile solvent

like chloroform.

Film Formation: Apply a drop of the solution to a salt plate and allow the solvent to

evaporate, leaving a thin film of the compound.

Spectrum Acquisition: Mount the salt plate in the FT-IR spectrometer and acquire the

spectrum as described above.

Mass Spectrometry Protocol (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Boc-2-
piperidone.[10][11]

Materials:

1-Boc-2-piperidone sample

HPLC-grade solvent (e.g., methanol or acetonitrile)

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: Prepare a dilute solution of 1-Boc-2-piperidone (approximately 1-10

µg/mL) in the chosen solvent.

Instrument Setup:
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Calibrate the mass spectrometer using a standard calibration compound.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to optimal values for small molecule analysis.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to

obtain fragmentation data.

Data Analysis:

Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visual Representations
Molecular Structure of 1-Boc-2-piperidone
Caption: 2D structure of 1-Boc-2-piperidone.

Workflow for Structure Elucidation
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Caption: General workflow for small molecule structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

